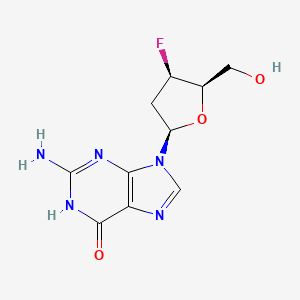
POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE): is a cationic surfactant known for its surface activity and bactericidal properties. It is commonly used as a disinfectant and bactericide in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE) typically involves a polymerization reaction. The process generally requires cationic polymerization techniques . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired polymer structure is achieved.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization processes. The raw materials are mixed in reactors, and the polymerization is initiated under controlled conditions. The resulting polymer is then purified and formulated into various concentrations for different applications .
Chemical Reactions Analysis
Types of Reactions: POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE) primarily undergoes substitution reactions due to its cationic nature. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles that can replace the chloride ion in the polymer structure.
Oxidation Reactions: Strong oxidizing agents can be used to modify the polymer, potentially altering its properties.
Reduction Reactions: Reducing agents can be employed to reduce any oxidized forms of the polymer back to its original state.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the polymer, while oxidation and reduction reactions can lead to modified polymer structures with different properties .
Scientific Research Applications
POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE) has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and stabilizer in various chemical reactions and formulations.
Biology: The compound’s bactericidal properties make it useful in biological research for controlling microbial contamination.
Medicine: It is employed as a disinfectant in medical settings, including hospitals and laboratories.
Industry: The compound is used in industrial cleaning products and water treatment processes due to its effective bactericidal action
Mechanism of Action
The mechanism of action of POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE) involves its interaction with microbial cell membranes. The cationic nature of the polymer allows it to bind to the negatively charged components of microbial membranes, leading to membrane disruption and cell death. This bactericidal action is effective against a wide range of microorganisms .
Comparison with Similar Compounds
- POLY(N,N-DIMETHYL-3,5-METHYLENEPIPERIDINIUM CHLORIDE)
- POLY(1,1-DIMETHYLPIPERIDINIUM-3,5-DIYL)METHYLENE CHLORIDE
- CALGON CP280
- ADEKA CATIOACE PD 50
Uniqueness: POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE) stands out due to its specific polymer structure, which provides enhanced bactericidal properties and stability in various applications. Its unique combination of surface activity and antimicrobial action makes it particularly valuable in both industrial and medical settings .
Properties
CAS No. |
113277-70-6 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
0 |
Synonyms |
POLY(N,N-DIMETHYL-3,5-DIMETHYLENE PIPERIDINIUM CHLORIDE) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



